Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. Pyridine derivatives are known for their significant roles in medicinal chemistry, agrochemicals, and as key intermediates in organic synthesis . This compound, with its unique structure, combines the properties of pyridine and naphthalene, making it a valuable subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]- typically involves multi-step organic reactions. One common method includes the halogen-metal exchange followed by borylation. Another approach is the palladium-catalyzed cross-coupling reaction, which uses halopyridines and tetraalkoxydiborane or dialkoxyhydroborane .
Industrial Production Methods
Industrial production of pyridine derivatives often employs large-scale catalytic processes. The use of palladium or iridium catalysts in cross-coupling reactions is prevalent due to their efficiency and selectivity. These methods are optimized for high yield and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-N-oxides, while reduction can produce dihydropyridine derivatives .
Scientific Research Applications
Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]- involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key residues . The pathways involved often include electron transfer and radical formation, which are crucial for its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A simpler structure with a single nitrogen atom in a six-membered ring.
Naphthalene: A polycyclic aromatic hydrocarbon without nitrogen atoms.
Quinoline: Similar to pyridine but with a fused benzene ring.
Uniqueness
Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]- is unique due to its combination of pyridine and naphthalene structures.
Properties
CAS No. |
189090-41-3 |
---|---|
Molecular Formula |
C20H14N2 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
2-(8-pyridin-3-ylnaphthalen-1-yl)pyridine |
InChI |
InChI=1S/C20H14N2/c1-2-13-22-19(11-1)18-10-4-7-15-6-3-9-17(20(15)18)16-8-5-12-21-14-16/h1-14H |
InChI Key |
FQVFAESWYFAHKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC3=C2C(=CC=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.